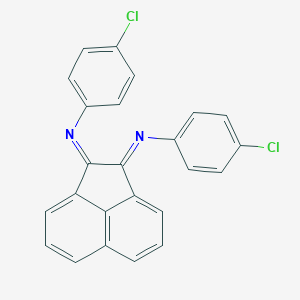
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been studied extensively in the field of scientific research. This compound is also known as bis(4-chlorophenyl)-1,2-acenaphthylenediamine and has a molecular formula of C30H20Cl2N2. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. The compound has been found to have various applications in the field of chemistry, including its use as a catalyst and in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the organic substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. It has been found to have low skin and eye irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is its effectiveness as a catalyst in organic reactions. It has been found to be a highly efficient and selective catalyst, which can lead to high yields of the desired products. However, one of the limitations of the compound is its relatively high cost, which can make it less accessible for some researchers.
Orientations Futures
There are several future directions for research on benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. One area of research could be the development of new and more efficient methods for the synthesis of the compound. Another area of research could be the exploration of its potential applications in other fields, such as the development of new materials or the treatment of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. Its effectiveness as a catalyst in organic reactions has made it a valuable tool for researchers in the field of chemistry. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a multi-step process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-chloroaniline with 1,2-acenaphthylenequinone in the presence of a catalyst such as copper(II) sulfate pentahydrate. This reaction results in the formation of an intermediate compound, which is then further reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The final product obtained is benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'].
Applications De Recherche Scientifique
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] has been extensively studied for its potential applications in the field of scientific research. One of the main areas of research has been in the development of new catalysts for organic reactions. The compound has been found to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Propriétés
Numéro CAS |
153531-53-4 |
|---|---|
Formule moléculaire |
C24H14Cl2N2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-N,2-N-bis(4-chlorophenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C24H14Cl2N2/c25-16-7-11-18(12-8-16)27-23-20-5-1-3-15-4-2-6-21(22(15)20)24(23)28-19-13-9-17(26)10-14-19/h1-14H |
Clé InChI |
IYZLYUBKTGIZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
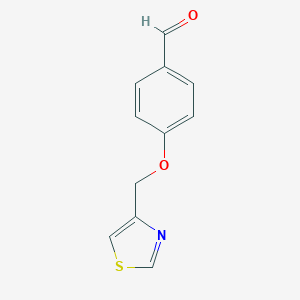

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

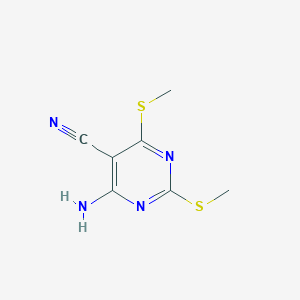
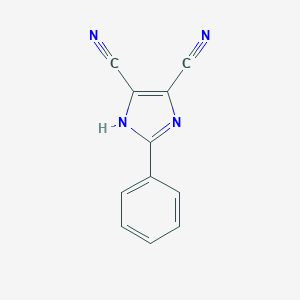

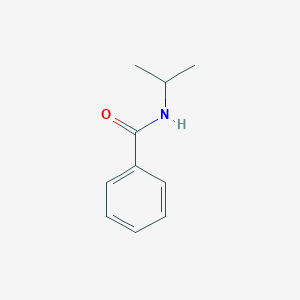
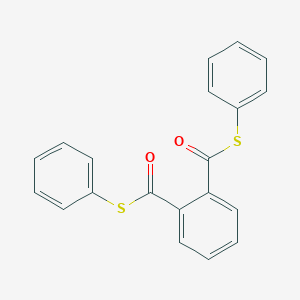

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)